REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>[Cu].CN1CCCC1=O>[C:13]1([NH:12][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[CH2:8][C:9]([OH:11])=[O:10])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
25 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting slightly grayish mixture was filtered while hot through a bed of Celite
|
Type
|
WASH
|
Details
|
the Celite was washed with water (200 ml) and hexane (200 ml)
|
Type
|
CUSTOM
|
Details
|
The filtrate was transferred to a separating funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with hexane
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C.
|
Type
|
CUSTOM
|
Details
|
was also kept at 5° C
|
Type
|
FILTRATION
|
Details
|
The precipitated 2-[(phenyl)amino]phenylacetic acid was collected by filtration
|
Type
|
WASH
|
Details
|
thoroughly washed with water
|
Type
|
CUSTOM
|
Details
|
dried under suction
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)NC1=C(C=CC=C1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |